L-Selenocystine

概要

説明

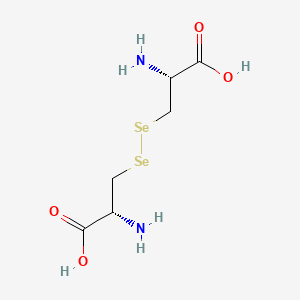

L-セレノシステインは、(HO2CCH(NH2)CH2Se)2という化学式を持つアミノ酸です。これは、2つのセレノシステイン分子間にジセレニド結合を持つ、アミノ酸セレノシステインの酸化誘導体です。

準備方法

合成経路と反応条件: L-セレノシステインは、セレン粉末と強アルカリ性物質、水、トリ酢酸ナトリウムボロハイドライドの反応によって合成できます。このプロセスは、3-クロロ-L-アラニン水溶液を加え、室温で28時間攪拌することを含みます。 この反応は穏やかで安全であり、制御可能であるため、中規模生産に適しています .

工業生産方法: L-セレノシステインの工業生産には、通常、ジセレニドナトリウムとクロロセリンメチルエステルが使用されます。 この方法は効率的であり、副反応を最小限に抑え、高純度のL-セレノシステインを生成します .

化学反応の分析

反応の種類: L-セレノシステインは、酸化、還元、置換などの様々な化学反応を起こします。

一般的な試薬と条件:

酸化: L-セレノシステインは、酸化されてセレノシステインセレノキシドを生成します。

還元: トリ酢酸ナトリウムボロハイドライドを使用して、セレノシステインを生成することができます。

置換: L-セレノシステインは、ハロゲン化化合物との置換反応に関与することができます。

主要な製品:

酸化: セレノシステインセレノキシド。

還元: セレノシステイン。

4. 科学研究への応用

L-セレノシステインは、科学研究において幅広い用途があります。

化学: 他のセレン含有化合物を合成するための前駆体として使用されます。

生物学: セレン代謝とそのセレンタンパク質への組み込みの研究において役割を果たします。

科学的研究の応用

Cancer Therapy

Mechanisms of Action

L-Selenocystine exhibits selective cytotoxicity towards cancer cells, particularly those with high levels of Nuclear factor erythroid 2-related factor 2 (Nrf2). Research indicates that this compound can inhibit Nrf2 and autophagy pathways in colorectal cancer cells, leading to decreased survival rates for these malignant cells while sparing normal cells . This selective targeting is hypothesized to be crucial for its anticancer effects, making it a candidate for further exploration in cancer therapies.

Case Studies

- A study demonstrated that treatment with this compound resulted in reduced viability of Nrf2-addicted colorectal cancer cells. The use of antioxidant glutathione (GSH) pretreatment partially mitigated the cytotoxic effects, indicating the role of oxidative stress in its mechanism .

- Another investigation highlighted the potential of this compound to enhance the efficacy of existing chemotherapeutic agents by modulating redox states within tumor cells .

Biochemical Research

Biochemical Properties

this compound plays a crucial role in the formation of selenoproteins, which are essential for various biological processes including antioxidant defense and redox regulation. The diselenide bond present in this compound is pivotal for the structural integrity and function of these proteins .

NMR Studies

Recent studies employing solid-state nuclear magnetic resonance (NMR) spectroscopy have provided insights into the chemical shift tensor of this compound. These findings are instrumental for understanding its structural dynamics and interactions within biological systems . The isotropic chemical shifts observed suggest significant conformational flexibility, which is vital for its biological activity.

Biotechnological Applications

Protein Engineering

this compound is being explored for its potential in engineering novel selenoproteins that could enhance oxidative protein folding processes. This application could lead to advancements in developing stable proteins for therapeutic use .

Radiolabeling Techniques

The use of isotopes such as and for radiolabeling has opened avenues for utilizing this compound in imaging techniques like positron emission tomography (PET). These methods can provide valuable insights into metabolic pathways involving selenoproteins and their roles in disease mechanisms .

Environmental and Nutritional Studies

This compound's role extends to environmental chemistry and nutrition, where it is studied for its effects on selenium metabolism and its implications for human health. Elevated selenium levels have been linked to both beneficial and detrimental health outcomes, necessitating a deeper understanding of compounds like this compound in dietary contexts .

Data Table: Summary of Applications

作用機序

L-セレノシステインは、主にセレンタンパク質への組み込みによってその効果を発揮します。これは、グルタチオンペルオキシダーゼやホルマートデヒドロゲナーゼなどの酵素の触媒部位に関与しています。この化合物は、セレンタンパク質mRNAのUGAコドンによってコードされ、セレンリン酸を使用して生合成されます。 このメカニズムは、亜セレン酸のセレン化物への還元、続いてセレンシステイル-tRNAへの組み込みを含みます .

類似化合物:

L-セレノシステイン: L-セレノシステインの還元型で、ジセレニド結合ではなく、セレノール基が含まれています。

Se-メチル L-セレノシステイン: 抗癌特性を持つメチル化誘導体。

L-セレノメチオニン: 同様の生物学的役割を持つ、別のセレン含有アミノ酸。

ユニークさ: L-セレノシステインは、ジセレニド結合が独特であるため、その硫黄アナログであるシステインと比較して、独特の化学的性質を持っています。 これはより反応性が高く、酸化還元反応をより容易に行うことができます。そのため、様々な生化学的および医学的用途において価値があります .

類似化合物との比較

L-Selenocysteine: The reduced form of L-Selenocystine, containing a selenol group instead of a diselenide bond.

Se-Methyl L-Selenocysteine: A methylated derivative with anticancer properties.

L-Selenomethionine: Another selenium-containing amino acid with similar biological roles.

Uniqueness: this compound is unique due to its diselenide bond, which imparts distinct chemical properties compared to its sulfur analog, cystine. It is more reactive and can undergo redox reactions more readily, making it valuable in various biochemical and medical applications .

生物活性

L-Selenocystine (SeC) is a naturally occurring organoselenium compound that has garnered attention for its biological activities, particularly in relation to cancer and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a di-seleno derivative of cysteine, with the chemical formula CHNOSe. It contains two selenium atoms in its structure, which contributes to its unique biological properties. The compound is known for its potential toxicity at high doses, as indicated by its classification as toxic if swallowed or inhaled .

1. Antioxidant Activity

This compound plays a crucial role in the antioxidant defense system. It acts as a precursor to selenoproteins, including glutathione peroxidases, which are vital for protecting cells from oxidative stress . The antioxidant mechanism involves the reduction of reactive oxygen species (ROS), thereby preventing cellular damage.

2. Cancer Cell Cytotoxicity

Recent studies have highlighted the selective cytotoxic effects of this compound on cancer cells, particularly those dependent on the Nrf2 pathway. In colorectal cancer (CRC) models, this compound was shown to inhibit Nrf2 and autophagy pathways, leading to increased sensitivity in Nrf2-addicted CRC cells while sparing normal cells . This selectivity suggests potential therapeutic applications in targeting specific cancer types.

Case Study: Colorectal Cancer

A study investigated the effects of this compound on various CRC cell lines. Results indicated that treatment with this compound led to:

- Inhibition of Nrf2 Pathway: Decreased levels of Nrf2 and its downstream targets were observed after treatment.

- Cytotoxic Effects: Enhanced cell death in Nrf2-addicted CRC cells compared to non-cancerous cells .

Table 1: Cytotoxicity of this compound in CRC Cells

| Cell Line | Nrf2 Dependency | Cytotoxicity Observed |

|---|---|---|

| WiDr | High | Yes |

| C2BBe 1 | Low | No |

| Normal Colon Cells | None | No |

Enzymatic Activity and Metabolism

This compound is metabolized through various enzymatic pathways. It has been shown to be a substrate for selenocysteine lyase, which converts it into selenide, further participating in selenium metabolism within cells . The enzyme specificity for L-selenocysteine over L-cysteine underscores its unique biochemical role.

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been explored for enhancing biological activity. For instance, the derivative 3,3'-dimethyl-L-selenocystine exhibits similar metabolic properties while potentially offering improved bioactivity .

Table 2: Biological Activity Comparison of Selenocystine Derivatives

| Compound | Antioxidant Activity | Cytotoxicity in Cancer Cells |

|---|---|---|

| This compound | Moderate | High |

| 3,3'-Dimethyl-L-Selenocystine | High | Moderate |

特性

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULROCUWKLNBSN-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044310 | |

| Record name | 3,3'-Diselenobis[L-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29621-88-3 | |

| Record name | L-Selenocystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29621-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenocystine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029621883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diselenobis[L-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELENOCYSTINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。